Product packaging for ONO-8711(Cat. No.:CAS No. 216158-34-8)

ONO-8711

Cat. No.: B1677322
CAS No.: 216158-34-8
M. Wt: 440.0 g/mol
InChI Key: VVEXPDRCGCQELD-CFDZEDGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandins (B1171923) and Eicosanoid Pathways in Biological Systems

Eicosanoids are a significant class of signaling molecules derived from the oxidation of polyunsaturated fatty acids, primarily arachidonic acid. wikipedia.org These 20-carbon fatty acid derivatives act as versatile signaling lipids, regulating numerous biological processes such as inflammation, reproduction, pain perception, fever, cell growth, and blood pressure control. wikipedia.orgnih.govresearchgate.net Eicosanoids function predominantly as autocrine or paracrine mediators, influencing their originating cells or nearby cells, although some, like prostaglandins, can also exert endocrine effects. wikipedia.org

The eicosanoid family includes several key subfamilies, such as prostaglandins, thromboxanes, leukotrienes, lipoxins, resolvins, and eoxins. wikipedia.org The biosynthesis of prostanoids, a subclass of eicosanoids, begins with the conversion of arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into prostaglandin (B15479496) H₂ (PGH₂). frontiersin.org PGH₂ is subsequently converted into various prostaglandins, prostacyclin, and thromboxane (B8750289) by specific synthases. frontiersin.org COX-1 is generally considered a housekeeping enzyme maintaining basal prostanoid levels crucial for tissue homeostasis, while COX-2 is largely induced by inflammatory stimuli and stress. frontiersin.org These lipid mediators exert their diverse biological effects by binding to specific cell surface G protein-coupled receptors (GPCRs). nih.govfrontiersin.org

Prostaglandin E2 (PGE2) and Its Receptor Subtypes (EP1-4)

Prostaglandin E₂ (PGE₂), a prominent eicosanoid and a key product of the cyclooxygenase pathway, plays a crucial and diverse role in human physiology and pathophysiology. pnas.orgwikipedia.org Its wide array of biological effects, including involvement in inflammation, pain perception, fever, gastric mucosal protection, and regulation of vascular tone, are mediated through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. pnas.orgfrontiersin.org These EP receptor subtypes are distinguished by their amino acid identities, unique ligand binding profiles, and differing signal transduction properties. frontiersin.org

The EP receptors couple to different intracellular signaling pathways. EP1 receptors are uniquely coupled to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. pnas.orgnih.gov In contrast, EP2 receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP. pnas.orgoup.com EP3 receptors primarily couple to Gi proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP. pnas.orgoup.comwikipedia.org EP4 receptors can couple to both Gs and Gi proteins, mediating a range of functions and primarily stimulating adenylyl cyclase. pnas.orgoup.com The differential expression and signaling of these receptor subtypes contribute to the pleiotropic effects of PGE₂ in various tissues, including the kidney, vasculature, and nervous system. frontiersin.org

Rationale for Targeting Prostaglandin E Receptor Subtype 1 (EP1) in Disease Pathogenesis

Targeting specific prostaglandin receptor subtypes has emerged as a rational approach for therapeutic intervention due to their involvement in various physiological and pathological processes. frontiersin.orgaacrjournals.org The EP1 receptor, in particular, has garnered attention due to its distinct signaling pathway and its implication in the pathogenesis of several diseases. pnas.orgnih.gov

Activation of the EP1 receptor, leading to increased intracellular calcium levels, has been linked to diverse pathological conditions. pnas.orgnih.gov Research suggests a role for EP1 in pain perception, particularly in neuropathic pain models, where EP1 antagonists have shown the ability to reduce hyperalgesia and allodynia. nih.govuzh.ch Furthermore, the EP1 receptor has been implicated in various types of cancer, including colon, breast, and oral cancer, where its activation can promote cell migration, invasion, and proliferation. nih.govkarger.comresearchgate.netnih.gov Studies have shown increased EP1 expression in some cancerous tissues compared to normal tissue. nih.govaacrjournals.org The EP1 receptor has also been suggested to play a role in neurotoxicity in conditions such as cerebral ischemia and Alzheimer's disease, potentially by exacerbating neuronal damage and memory loss. nih.govnih.gov The involvement of EP1 in these varied disease states highlights it as a potential therapeutic target.

Historical Context of EP1 Antagonist Development, with focus on ONO-8711

The development of selective antagonists for prostaglandin receptor subtypes has been a significant area of research aimed at dissecting the specific roles of these receptors and developing targeted therapies. Early EP1 blockers like SC-19220 and AH6809 were utilized, but newer, more selective compounds have since been developed. guidetopharmacology.org

This compound is recognized as a potent and selective competitive antagonist of the EP1 receptor. medchemexpress.comapexbt.comcaymanchem.commedchemexpress.com Its development is part of the broader effort to identify compounds that can specifically block the effects mediated through the EP1 pathway. Research using this compound has provided valuable insights into the roles of the EP1 receptor in various disease models. For instance, studies utilizing this compound have investigated the involvement of EP1 in carcinogenesis, demonstrating its ability to reduce tumor incidence and multiplicity in animal models of colon, breast, and oral cancer. karger.comresearchgate.netnih.govmedchemexpress.comapexbt.commedchemexpress.comnih.govoup.com Furthermore, this compound has been employed in studies examining the role of EP1 in pain, showing effects on hyperalgesia and allodynia in neuropathic pain models. nih.govuzh.ch The use of this compound, alongside other selective EP1 antagonists, has been instrumental in providing pharmacological evidence supporting the involvement of EP1 in various pathological processes and the rationale for targeting this receptor. uzh.chguidetopharmacology.org

Detailed research findings on this compound's activity are available from various studies. This compound has demonstrated potent and selective binding to the EP1 receptor, with reported Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1 receptors expressed in CHO cells. medchemexpress.comcaymanchem.commedchemexpress.com It exhibits selectivity over other EP receptor subtypes, with Ki values greater than 1000 nM for EP2 and EP4, and 67 nM for EP3 in mouse receptors. caymanchem.com this compound effectively inhibits PGE₂-induced increases in intracellular calcium concentration. medchemexpress.comcaymanchem.commedchemexpress.com

The efficacy of this compound has been demonstrated in various preclinical models. In azoxymethane-treated mice, this compound dose-dependently reduced aberrant crypt foci formation, which are considered preneoplastic lesions. apexbt.comnih.gov In Min mice, a model for intestinal polyposis, this compound treatment significantly reduced the number of intestinal polyps. apexbt.comnih.gov Studies in rats have shown that this compound can suppress the incidence, multiplicity, and volume of chemically induced cancers, such as breast and colon carcinomas. researchgate.netnih.govmedchemexpress.comapexbt.commedchemexpress.comoup.com

The following table summarizes some key in vitro and in vivo findings related to this compound:

Study TypeModel/SystemThis compound EffectReferences
In vitroHuman EP1 receptor (CHO cells)Competitive antagonist, Ki = 0.6 nM medchemexpress.comcaymanchem.commedchemexpress.com
In vitroMouse EP1 receptor (CHO cells)Competitive antagonist, Ki = 1.7 nM medchemexpress.comcaymanchem.commedchemexpress.com
In vitroHuman pulmonary veinsNon-competitive blockade of sulprostone-induced contractions medchemexpress.comapexbt.commedchemexpress.com
In vitroCells expressing human/mouse/rat EP1Inhibition of PGE₂-induced intracellular Ca²⁺ increase (IC₅₀s: 0.05-0.22 μM) medchemexpress.comcaymanchem.commedchemexpress.com
In vivoAzoxymethane-treated C57BL/6J miceDose-dependent reduction of aberrant crypt foci formation apexbt.comnih.gov
In vivoMin mice (adenomatous polyposis coli mutation)Significant reduction in the number of intestinal polyps apexbt.comnih.gov
In vivoChemically induced rat breast cancerSuppression of cancer incidence, multiplicity, and volume medchemexpress.comapexbt.commedchemexpress.comoup.com
In vivoChemically induced rat colon cancerSuppression of cancer incidence, multiplicity, and volume researchgate.netoup.com
In vivoChemically induced rat tongue carcinogenesisSuppression of incidence and multiplicity of tongue malignancy researchgate.netnih.govoup.com
In vivoRat chronic nerve constriction modelReduction of hyperalgesia, allodynia, and c-fos expression nih.govuzh.ch
In vivoAcid-induced gastric HCO₃⁻ secretion in ratsInhibition of secretion jpp.krakow.pl

These findings underscore the potential therapeutic utility of selectively targeting the EP1 receptor with compounds like this compound in various disease contexts where EP1 signaling plays a contributing role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30ClNO4S B1677322 ONO-8711 CAS No. 216158-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXPDRCGCQELD-CFDZEDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216158-34-8
Record name ONO 8711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Pharmacological Profile and Receptor Selectivity of Ono 8711

ONO-8711 as a Selective EP1 Receptor Antagonist

This compound is characterized as a selective antagonist of the prostaglandin (B15479496) E receptor subtype EP1. oup.comcaymanchem.commedchemexpress.comapexbt.com Prostaglandin E2 (PGE2) exerts its diverse biological activities by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. apexbt.comwikipedia.orgahajournals.org The EP1 receptor is primarily coupled to Gq proteins, leading to an increase in intracellular calcium concentrations. ahajournals.org By acting as an antagonist, this compound blocks the signaling pathways initiated by PGE2 binding to the EP1 receptor. oup.comcaymanchem.commedchemexpress.comapexbt.com This selective blockade of EP1 receptor activity is the basis for the pharmacological actions of this compound explored in various studies. oup.comcaymanchem.commedchemexpress.comapexbt.com

In Vitro Receptor Binding and Functional Characterization of this compound

In vitro studies have provided detailed insights into the binding affinity and functional effects of this compound at the EP1 receptor. This compound has demonstrated potent binding to both human and mouse EP1 receptors expressed in CHO cells, with reported Ki values of 0.6 nM and 1.7 nM, respectively. caymanchem.commedchemexpress.commedchemexpress.com

Functionally, this compound has been shown to inhibit the increase in intracellular calcium concentrations induced by PGE2 in cells expressing human or mouse EP1 receptors. caymanchem.commedchemexpress.commedchemexpress.com The half-maximal inhibitory concentrations (IC50) for this effect have been determined to be 0.05 µM for human receptors, 0.21 µM for mouse receptors, and 0.22 µM for rat receptors. oup.commedchemexpress.commedchemexpress.com These in vitro findings confirm that this compound effectively antagonizes EP1 receptor-mediated signaling.

Data on the in vitro binding and functional characterization are summarized in the table below:

SpeciesAssay TypeParameterValueReference
HumanReceptor Binding (CHO cells)Ki0.6 nM caymanchem.commedchemexpress.commedchemexpress.com
MouseReceptor Binding (CHO cells)Ki1.7 nM caymanchem.commedchemexpress.commedchemexpress.com
HumanFunctional (Intracellular Ca2+)IC500.05 µM oup.commedchemexpress.commedchemexpress.com
MouseFunctional (Intracellular Ca2+)IC500.21 µM oup.commedchemexpress.commedchemexpress.com
RatFunctional (Intracellular Ca2+)IC500.22 µM oup.commedchemexpress.commedchemexpress.com

Competitive Antagonism at the EP1 Receptor

This compound functions as a competitive antagonist at the EP1 receptor. oup.comcaymanchem.commedchemexpress.commedchemexpress.com This means that this compound binds to the same site on the EP1 receptor as the endogenous agonist, PGE2, thereby preventing PGE2 from binding and activating the receptor. oup.com The competitive nature of its antagonism is supported by its ability to inhibit PGE2-induced cellular responses, such as the increase in cytosolic Ca2+ concentration, in a concentration-dependent manner. oup.commedchemexpress.commedchemexpress.com In human pulmonary vessels, this compound has been shown to block contractions induced by sulprostone (B1662612), an EP1/EP3 agonist, in a non-competitive manner at higher concentrations (10 and 30 µM), although its primary mode of action at the EP1 receptor is competitive antagonism. medchemexpress.comapexbt.commedchemexpress.com

Cross-Reactivity and Specificity Profile of this compound Against Other Prostanoid Receptors

A key aspect of this compound's pharmacological profile is its selectivity for the EP1 receptor over other prostanoid receptors. Studies have evaluated the cross-reactivity of this compound against the other EP receptor subtypes (EP2, EP3, and EP4) and other prostanoid receptors (DP, FP, IP, and TP). caymanchem.comwikipedia.orgahajournals.orgplos.org

This compound exhibits high selectivity for EP1 compared to EP2, EP3, and EP4 receptors. caymanchem.com In studies using mouse receptors expressed in CHO cells, the Ki values for this compound were reported as >1,000 nM for EP2 and EP4, and 67 nM for EP3, in contrast to its nanomolar affinity for EP1. caymanchem.com This indicates that significantly higher concentrations of this compound are required to interact with EP2, EP3, and EP4 receptors compared to EP1. caymanchem.com

While the primary focus is on EP receptors, prostanoids in general can exhibit some degree of cross-reactivity with the entire receptor family. plos.org However, this compound is specifically highlighted as a selective competitive antagonist for EP1, used in animal models for studying EP1's role in various conditions. wikipedia.org While some studies mention other antagonists like AH6809, ONO-AE3-208, and this compound as potentially non-specific in rats or primarily characterized in mouse preparations, the bulk of the evidence points to this compound's strong selectivity for EP1, particularly when compared to other EP subtypes. caymanchem.complos.org

The selectivity profile against other EP receptors is summarized below:

Prostanoid Receptor SubtypeSpeciesParameterValueReference
EP1MouseKi1.7 nM caymanchem.commedchemexpress.commedchemexpress.com
EP2MouseKi>1,000 nM caymanchem.com
EP3MouseKi67 nM caymanchem.com
EP4MouseKi>1,000 nM caymanchem.com

Mechanism of Action of Ono 8711 at the Cellular and Molecular Level

Modulation of PGE2-Induced Cellular Responses by ONO-8711

This compound has been shown to counteract the effects of PGE2 on various cellular processes, including proliferation, migration, and apoptosis. These effects are particularly relevant in the context of cancer development and progression, where elevated levels of PGE2 and increased EP1 expression are often observed. researchgate.netoup.comkarger.comnih.gov

Inhibition of Cell Proliferation

Research indicates that this compound can significantly inhibit cell proliferation, particularly in cell lines where proliferation is stimulated by PGE2. Studies in hepatocellular carcinoma (HCC) cells, for instance, have shown that this compound inhibits PGE2-induced proliferation. karger.comresearchgate.net In animal models of carcinogenesis, this compound administration has been associated with reduced cell proliferation activity in target tissues. researchgate.netnih.govoup.comnih.gov

Cell Type / ModelStimulusThis compound Concentration/DoseEffect on ProliferationCitation
HepG2 (HCC cell line)PGE2210 nmol/LInhibited karger.comresearchgate.net
Rat tongue epithelium (4-NQO-induced)Endogenous PGE2400, 800 ppm (diet)Reduced activity researchgate.netnih.govoup.com
Rat colon (AOM-induced)Endogenous PGE2800 ppm (diet)Reduced BrdU labeling index researchgate.netnih.gov

Suppression of Cell Migration

This compound has also demonstrated the ability to suppress cell migration. Studies using HCC cells have shown that this compound inhibits PGE2-induced cell migration. karger.comresearchgate.netnih.gov This suggests a role for EP1 receptor signaling in promoting cell motility, which is crucial for processes like metastasis.

Cell TypeStimulusThis compound ConcentrationEffect on MigrationCitation
HepG2 (HCC cell line)PGE2210 nmol/LInhibited karger.comresearchgate.netnih.gov
HepG2 (HCC cell line)ONO-DI-004210 nmol/LInhibited nih.gov

Induction of Apoptosis

In addition to inhibiting proliferation and migration, this compound has been linked to the induction of apoptosis, or programmed cell death. In breast cancer cells, administration of this compound significantly increased the apoptotic index. oup.comnih.govcapes.gov.br This effect contributes to its observed chemopreventive activities. oup.comnih.gov

Cell Type / ModelThis compound DoseEffect on ApoptosisCitation
Rat breast cancer (PhIP-induced)800 ppm (diet)Increased apoptotic index oup.comnih.govcapes.gov.br
HCC cells (in combination with EGCG)Not specifiedIncreased Bax/Bcl-2 ratio karger.comresearchgate.net

Impact of this compound on EP1 Receptor Expression

Studies have investigated the effect of this compound on the expression levels of the EP1 receptor itself. In some contexts, treatment with this compound has resulted in a decrease in EP1 immunohistochemical expression. researchgate.netnih.govoup.com Additionally, in HCC cells, this compound has been shown to inhibit the increased EP1 receptor expression induced by PGE2 or an EP1-selective agonist. nih.gov

Effects on PGE2 Biosynthesis and Downstream Signaling Cascades

While this compound is primarily an EP1 receptor antagonist, some studies suggest it may also influence PGE2 levels or downstream signaling. In a rat model of tongue carcinogenesis, feeding with this compound significantly reduced PGE2 levels in the non-tumorous epithelium. researchgate.netnih.govoup.com

PGE2 binding to EP receptors, including EP1, activates various downstream signaling cascades. mdpi.comfrontiersin.org The EP1 receptor is typically coupled to Gαq proteins, which can lead to the activation of signaling pathways involving phospholipase C (PLC), increased intracellular calcium, and protein kinase C (PKC). mdpi.comaacrjournals.org By blocking the EP1 receptor, this compound is expected to modulate these downstream events.

Influence on Intracellular Signaling Pathways (e.g., Ca2+ mobilization, protein kinase C)

The EP1 receptor, when activated by PGE2, is known to mediate an increase in intracellular calcium concentration. mdpi.comaacrjournals.org this compound acts as a competitive antagonist at the EP1 receptor and inhibits this PGE2-induced increase in cytosolic Ca2+ concentration. oup.commedchemexpress.comcaymanchem.commedchemexpress.com This inhibition of calcium mobilization is a key molecular mechanism by which this compound exerts its cellular effects. The activation of EP1 receptors and the subsequent increase in intracellular calcium can also lead to the activation of protein kinase C (PKC) and other downstream pathways like MAPK and NF-κB. mdpi.comaacrjournals.org By blocking EP1, this compound would consequently interfere with these signaling cascades.

Signaling EventStimulusThis compound EffectCitation
Increase in cytosolic Ca2+PGE2Inhibited oup.commedchemexpress.comcaymanchem.commedchemexpress.com

Interaction with Inflammatory Mediators and Cytokines

This compound is characterized as a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1. medchemexpress.com This primary mechanism of action underlies its interaction with inflammatory mediators, particularly PGE2. PGE2 is a significant bioactive lipid that plays a wide range of roles in inflammation and cancer. researchgate.net It is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and subsequent conversion by prostaglandin E2 synthases (mPGES-1, mPGES-2, and cPGES). frontiersin.org

PGE2 exerts its diverse effects by binding to four identified G protein-coupled receptors: EP1, EP2, EP3, and EP4. researchgate.netkarger.com this compound specifically targets and blocks the EP1 receptor. medchemexpress.comkarger.com By antagonizing the EP1 receptor, this compound inhibits the downstream signaling pathways typically activated by PGE2 binding to this receptor.

Research findings highlight the involvement of the PGE2-EP1 signaling axis in various inflammatory processes and inflammation-associated diseases, including certain cancers and inflammatory pain. researchgate.netfrontiersin.orgkarger.comoup.comresearchgate.netnih.gov Studies have shown that this compound can reduce PGE2 levels in affected tissues, which may contribute to its anti-inflammatory actions. oup.comnih.gov For instance, in a study on rat tongue carcinogenesis induced by 4-nitroquinoline (B1605747) 1-oxide (4-NQO), dietary administration of this compound significantly reduced PGE2 levels in tongue tissues. oup.comnih.gov This reduction in PGE2 levels was associated with a decrease in inflammatory cell infiltration, primarily neutrophils, surrounding the lesions. oup.com

The interaction of this compound with inflammatory mediators extends to its influence on cellular responses mediated by PGE2-EP1 signaling. PGE2 can affect various aspects of the immune and inflammatory responses. researchgate.net For example, PGE2 has been shown to influence the proliferation and migration of cells, including those involved in the tumor microenvironment. frontiersin.orgkarger.com By blocking the EP1 receptor, this compound has been demonstrated to inhibit PGE2-induced cell proliferation and migration in certain cancer cell lines, such as hepatocellular carcinoma (HCC) cells. frontiersin.orgkarger.com This suggests that the EP1 receptor plays a role in PGE2-mediated cellular activities relevant to inflammation-driven pathologies.

Furthermore, the activation of spinal EP1 receptors has been shown to be crucial in the development of mechanical hyperalgesia in the late phase of carrageenan-induced inflammatory pain in rats. nih.gov In this model, intrathecal administration of this compound inhibited the hyperalgesia, and pretreatment with this compound suppressed the increase in intracellular calcium ion concentration ([Ca2+]i) in the spinal dorsal horn, which is typically increased in response to PGE2 perfusion during the late phase of inflammation. nih.gov These findings underscore the role of EP1 receptor activation in inflammatory pain signaling and the ability of this compound to interfere with this process.

Data from research studies illustrate the effect of this compound on relevant markers:

Study ModelTreatmentMeasured ParameterObserved Effect (vs. Control)Citation
Rat tongue carcinogenesis (4-NQO-induced)This compound (diet)PGE2 levels in tongue tissueSignificantly lower oup.comnih.gov
Rat tongue carcinogenesis (4-NQO-induced)This compound (diet)Inflammatory cell infiltrationDecreased oup.com
HCC cells (HepG2) + PGE2This compoundCell proliferationInhibited frontiersin.orgkarger.com
HCC cells (HepG2) + PGE2This compoundCell migrationInhibited frontiersin.orgkarger.com
Carrageenan-induced inflammatory pain (rats)Intrathecal this compoundMechanical hyperalgesiaInhibited (late phase) nih.gov
Carrageenan-induced inflammatory pain (rats)This compound pretreatmentSpinal dorsal horn [Ca2+]iSuppressed increase (late phase) nih.gov

This table summarizes some of the key findings regarding this compound's effects on inflammatory mediators and related cellular responses based on the provided research.

Preclinical Efficacy Studies of Ono 8711 in Disease Models

Oncology Research

Studies in oncology have primarily investigated ONO-8711's impact on colon and breast cancer development in animal models. medchemexpress.comoup.commedchemexpress.eumedchemexpress.com

Chemopreventive Efficacy in Colon Carcinogenesis Models

This compound has demonstrated chemopreventive effects in models of colon carcinogenesis, specifically in reducing preneoplastic lesions and suppressing tumor development. researchgate.netnih.govglpbio.comnih.govnih.gov

Administration of this compound has been shown to suppress the development of azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF) in both C57BL/6 mice and F344 rats. researchgate.netnih.govglpbio.comnih.govnih.govnih.govresearchgate.net In one study using male F344 rats treated with AOM, dietary administration of this compound at 800 ppm significantly reduced the total number of ACF per colon by 31% compared to the control group. nih.gov This was accompanied by a significant reduction in the 5-bromodeoxyuridine (BrdUrd) labeling index in colon ACF, indicating decreased cell proliferation. nih.govnih.gov

Here is a summary of ACF inhibition data:

Model OrganismCarcinogenThis compound Dose (ppm)Effect on ACF FormationCitation
C57BL/6 miceAOMNot specifiedSuppressed researchgate.netnih.govnih.govnih.govresearchgate.net
F344 ratsAOM800Reduced by 31% nih.gov
F344 ratsAOMNot specifiedSuppressed researchgate.netnih.govnih.govnih.govresearchgate.net

This compound has also been reported to reduce the number of intestinal polyps in Min mice, an animal model for human familial adenomatous polyposis (FAP). researchgate.netnih.govglpbio.comnih.govresearchgate.netniph.go.jp

Inhibition of Aberrant Crypt Foci (ACF) Formation

Efficacy in Breast Cancer Development Models

Preclinical studies have also investigated this compound's effects on breast cancer development, particularly in models induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). glpbio.comoup.comnih.govnih.govcapes.gov.brresearchgate.net

Dietary administration of this compound has been shown to delay the occurrence of breast tumors in female Sprague-Dawley (SD) rats treated with PhIP. glpbio.comoup.comnih.govcapes.gov.brresearchgate.net Administration of this compound at 400 ppm or 800 ppm delayed the appearance of palpable breast tumors by 2 or 4 weeks, respectively, compared to the control group. glpbio.comoup.comnih.govcapes.gov.brresearchgate.netmedchemexpress.com

Here is a summary of the delay in tumor occurrence:

Model OrganismCarcinogenThis compound Dose (ppm)Delay in Tumor Occurrence (weeks)Citation
SD ratsPhIP4002 glpbio.comoup.comnih.govcapes.gov.brresearchgate.netmedchemexpress.com
SD ratsPhIP8004 glpbio.comoup.comnih.govcapes.gov.brresearchgate.netmedchemexpress.com

This compound treatment has been associated with a reduction in breast cancer incidence and multiplicity in animal models. In PhIP-induced breast cancer in female SD rats, administration of this compound at 800 ppm significantly decreased the incidence of breast cancer compared to rats fed the control diet (56% versus 79%, P < 0.05). glpbio.comoup.comnih.govcapes.gov.brresearchgate.netmedchemexpress.com The multiplicity of adenocarcinomas was also significantly decreased in the 800 ppm this compound group (1.2 versus 2.5, P < 0.05). glpbio.comoup.comnih.govcapes.gov.brresearchgate.net Treatment with 800 ppm this compound also reduced the mean volume of breast adenocarcinomas. glpbio.comoup.comnih.govcapes.gov.brresearchgate.net While the 400 ppm dose decreased cancer incidence, the difference was not statistically significant. oup.comcapes.gov.brresearchgate.net

Here is a summary of breast cancer incidence and multiplicity data (at study termination):

Model OrganismCarcinogenThis compound Dose (ppm)Incidence (% rats with cancers)Multiplicity (tumors per rat)Citation
SD ratsPhIP0 (Control)792.5 glpbio.comoup.comnih.govcapes.gov.brresearchgate.net
SD ratsPhIP40062Not statistically significant reduction oup.comcapes.gov.brresearchgate.net
SD ratsPhIP80056 (P < 0.05 vs control)1.2 (P < 0.05 vs control) glpbio.comoup.comnih.govcapes.gov.brresearchgate.net
Delay in Tumor Occurrence

Suppression of Oral Carcinogenesis Models

Studies have investigated the effects of this compound on chemically induced oral carcinogenesis in animal models, particularly focusing on tongue squamous cell carcinoma. nih.govresearchgate.netoup.com The rationale for these studies is based on previous findings that inhibitors of cyclooxygenase (COX), an enzyme involved in prostaglandin (B15479496) synthesis, can inhibit chemically induced tongue carcinogenesis, suggesting a role for prostaglandin E2 (PGE2) and its receptors, including EP1, in this process. nih.govoup.comoup.com

In a study using male Fischer 344 rats exposed to 4-nitroquinoline (B1605747) 1-oxide (4-NQO) to induce tongue carcinogenesis, dietary administration of this compound was found to suppress the development of tongue squamous cell carcinomas (SCC). nih.govoup.com After 4-NQO treatment, rats were given diets containing this compound at concentrations of 400 or 800 p.p.m. for 23 weeks. nih.govoup.com The incidence of tongue SCC in the group treated with 4-NQO alone was 64%. nih.govoup.com In contrast, the incidence was significantly lower in the groups that received this compound after 4-NQO exposure, with both the 400 p.p.m. and 800 p.p.m. This compound groups showing an incidence of 29% (P<0.05). nih.govoup.com

The multiplicity of tongue cancer (number of tumors per rat) was also reduced by this compound treatment. nih.govoup.com The 4-NQO alone group had a mean multiplicity of 0.88 ± 0.88. nih.govoup.com In the groups treated with this compound after 4-NQO, the multiplicity was lower: 0.35 ± 0.61 for the 400 p.p.m. group and 0.29 ± 0.47 for the 800 p.p.m. group (P<0.05 compared to the 4-NQO alone group). nih.govoup.com

The following table summarizes the incidence and multiplicity data:

Treatment GroupSCC Incidence (%)SCC Multiplicity (tumors/rat)
4-NQO alone640.88 ± 0.88
4-NQO + 400 p.p.m. This compound29 (P<0.05)0.35 ± 0.61 (P<0.05)
4-NQO + 800 p.p.m. This compound29 (P<0.05)0.29 ± 0.47 (P<0.05)

In addition to reducing tumor incidence and multiplicity, this compound treatment was found to significantly reduce cell proliferation activity in the non-tumorous epithelium of the tongue in the 4-NQO-induced rat model. nih.govoup.comniph.go.jp This was assessed by measuring the BrdU-labeling index. niph.go.jp The mean BrdU-labeling indices were lower in the groups treated with this compound compared to the 4-NQO alone group, with a statistically significant difference observed between the 4-NQO alone group and the group receiving 4-NQO and 400 p.p.m. This compound (P < 0.01). niph.go.jp Feeding with this compound also significantly reduced PGE2 levels in the non-tumorous tongue tissue and decreased EP1 immunohistochemical expression in the tongue lesions induced by 4-NQO. nih.govoup.comniph.go.jp These findings suggest that this compound may exert its chemopreventive effects, in part, through the suppression of cell proliferation, PGE2 biosynthesis, and EP1 expression. nih.govoup.comniph.go.jp

Effects on Tongue Squamous Cell Carcinoma Incidence and Multiplicity

Synergetic Effects in Hepatocellular Carcinoma Models

Research has also explored the potential of this compound in the context of hepatocellular carcinoma (HCC), particularly in combination with other compounds. karger.comresearchgate.net

Studies have investigated the synergetic effects of the EP1-selective antagonist this compound and Epigallocatechin-3-gallate (EGCG), a major catechin (B1668976) found in green tea, on HCC cells. karger.comresearchgate.net EGCG is known to modulate various molecular mechanisms relevant to HCC. karger.comresearchgate.netmdpi.com Activation of the EP1 receptor has been shown to promote cell migration and invasion in various cancers, and blocking this receptor could potentially reverse these effects. karger.comresearchgate.net

In vitro studies using HCC cell lines, such as HepG2 cells, have demonstrated that this compound can inhibit PGE2-induced HCC proliferation. karger.comnih.gov Furthermore, the combination of this compound and EGCG has shown synergistic inhibitory effects on the proliferation and migration of HepG2 cells. karger.comresearchgate.netnih.gov Treatment with the combination resulted in significantly additional inhibitory effects on HepG2 cell proliferation compared to EGCG alone (p < 0.01). karger.com Combination treatment also had an additional effect on HepG2 cell migration compared to either treatment alone. karger.com

EGCG alone has been shown to inhibit the viability and migration of HepG2 cells induced by PGE2 or an EP1 receptor agonist. nih.gov EGCG also significantly inhibited PGE2 production and EP1 receptor expression in HepG2 cells. nih.gov Both EGCG and this compound inhibited PGE2- and EP1 agonist-induced growth and migration of HepG2 cells, as well as EP1 expression. nih.gov Synergistic effects between EGCG and this compound were observed in inhibiting EP1 receptor expression. nih.gov These findings suggest that the anti-HCC effects of EGCG may be partly mediated through the suppression of EP1 receptor expression and PGE2 production, and that combining EGCG with this compound enhances these inhibitory effects on HCC cell viability and migration. karger.commdpi.comnih.gov

While the search results mention EGCG's effects on cell cycle progression in other cancer types researchgate.net, the provided results specifically regarding this compound in combination with EGCG in HCC primarily focus on proliferation and migration, not explicitly detailing cell cycle progression effects of the combination.

Combination with Epigallocatechin-3-gallate (EGCG)

Neurological and Pain Research

This compound, as an EP1 receptor antagonist, has also been investigated in the context of neurological conditions and pain. The EP1 receptor is a G-protein coupled receptor for PGE2 that has been implicated in excitotoxic neuronal death. nih.gov

Studies have examined the neuroprotective properties of this compound. In neuronal-enriched cultures, this compound demonstrated neuroprotective effects against NMDA-mediated excitotoxicity at certain concentrations. nih.gov Maximal neuroprotection was observed at concentrations as low as 3 nM, which is close to the compound's Ki for the EP1 receptor. nih.gov However, neuroprotection was not observed with higher concentrations of this compound (e.g., 100 nM) in neuronal-enriched cultures, nor was it observed in mixed cultures containing non-neuronal cells. nih.gov Another study using a selective EP1 antagonist (ONO-8713) also showed significant protection against NMDA-induced neurotoxicity in wildtype mice, reducing lesion volume. oup.com

In pain research, this compound has been investigated for its analgesic activity in various pain models, often linked to its role as an EP1 antagonist. EP1 receptors are suggested to contribute to pain sensitization. uzh.ch Systemic administration of this compound has been shown to attenuate incision-induced peripheral pain. researchgate.net Intrathecal application of this compound has been reported to inhibit carrageenan-induced mechanical hyperalgesia in rats. uzh.chresearchgate.net The antinociceptive action of this compound in these models is attributed to its antagonism at EP1 receptors, potentially located on the central terminals of primary afferent nociceptive fibers. uzh.ch

This compound has also been studied in models of oral pain. In a rat model of acid-induced oral ulcer, swab applications of this compound inhibited spontaneous nociceptive behavior. nih.gov In a rat model of intraoral wire-induced mucositis, spontaneous nociceptive behavior was sensitive to this compound, suggesting a role for prostanoids and EP1 receptors in this type of pain. nii.ac.jp

Attenuation of Excitotoxicity and Focal Ischemic Brain Damage

Excitotoxicity, often mediated by excessive glutamate (B1630785) receptor activation, is a key contributor to neuronal damage in conditions like stroke and traumatic brain injury. researchgate.netfrontiersin.orgnih.gov Research suggests that the EP1 receptor may be involved in these processes. Studies using EP1 receptor knockout mice have shown reduced vulnerability to NMDA-induced toxicity compared to wild-type mice. oup.com The lesion volume in NMDA-treated EP1 knockout mice was significantly smaller than in wild-type controls, indicating a protective effect associated with the absence of the EP1 receptor. oup.com

While some studies have investigated the role of EP1 antagonists in models of excitotoxicity and ischemic brain damage, it is important to note that some findings specifically mention ONO-8713, another EP1 antagonist, in the context of attenuating NMDA-induced brain lesions. oup.comresearchgate.net Pretreatment with ONO-8713 significantly decreased NMDA-induced lesion volume in mice. oup.com Genetic deletion of EP1 also provided protection against NMDA-induced toxicity. oup.com

Modulation of NMDA-Induced Brain Lesion Volume

Studies investigating the modulation of NMDA-induced brain lesion volume have provided insights into the role of the EP1 receptor. Activation of the EP1 receptor by selective agonists has been shown to exacerbate NMDA-induced lesion volume. Conversely, blockade of the EP1 receptor has demonstrated protective effects. oup.com

Data from studies using EP1 receptor antagonists highlight their potential to reduce brain injury volume following NMDA administration. For instance, one study reported that pretreatment with ONO-8713 significantly decreased the NMDA-induced lesion volume in a dose-dependent manner. oup.com

Treatment GroupNMDA-Induced Lesion Volume (mm³)Reduction (%)Statistical Significance
NMDA Control10.05--
ONO-8713 (1 nmol)7.1328.7p < 0.05
ONO-8713 (10 nmol)8.3117.4p < 0.05
EP1 Knockout Mice7.4925.5p < 0.05

Note: Data derived from a study using ONO-8713, an EP1 antagonist, in a mouse model of NMDA-induced brain lesion. oup.com

Post-treatment with ONO-8713 has also been shown to significantly reduce NMDA-induced brain damage. researchgate.net

Role in Nociception and Hyperalgesia Models

Prostaglandin E2 (PGE2) and its receptors, including EP1, are considered key factors in the generation and transmission of nociception and hyperalgesia. researchgate.netnih.gov this compound, as an EP1 antagonist, has been studied for its effects in various pain models.

Effects on PGE2-Induced Mechanical Hyperalgesia

Intrathecal administration of PGE2 in rats has been shown to induce mechanical hyperalgesia. researchgate.netnih.gov Studies have demonstrated that intrathecal administration of this compound attenuates this PGE2-induced mechanical hyperalgesia in a dose- and time-dependent manner. researchgate.netnih.gov Furthermore, this compound has been shown to suppress the PGE2-induced increase in intracellular calcium ion concentration ([Ca2+]i) in the dorsal horn of spinal cord slices, suggesting a mechanism involving the activation of EP1 receptors on the central terminals of primary afferents. researchgate.netnih.gov

Implications for Inflammatory and Neuropathic Pain Pathways

This compound has shown effects in models of both inflammatory and neuropathic pain. In a rat model of postoperative pain induced by surgical incision, peripheral administration of this compound inhibited mechanical hyperalgesia. nih.gov This suggests that EP1 receptor-mediated sensitization of sensory nerve fibers may contribute to postoperative mechanical hyperalgesia. nih.gov

In models of chronic nerve constriction injury, which mimic neuropathic pain, this compound has been reported to reduce hyperalgesia and allodynia. nih.gov These findings suggest a potential role for EP1 receptor antagonists in the management of neuropathic pain. nih.gov While some studies suggest a critical role for spinal EP1 receptors in PGE2-mediated pain sensitization, the precise mechanisms and the specificity of this compound in these in vivo models are areas of ongoing investigation. core.ac.ukuzh.ch

Renal and Hepatic Disease Research

Research has also explored the involvement of this compound and the EP1 receptor in the pathogenesis of renal and hepatic diseases.

Involvement in Kidney Disease Pathogenesis (e.g., podocyte impairment, mesangial cell proliferation)

Prostaglandins (B1171923), including PGE2, play a role in the kidney, influencing renal hemodynamics, tubule transport, and potentially contributing to the progression of kidney diseases. nih.govresearchgate.netnih.gov The EP1 receptor is expressed in various kidney cells, including glomerular mesangial cells and podocytes. nih.govresearchgate.net

In vitro experiments with this compound have suggested a fundamental role for EP1 in podocyte impairment. nih.gov Studies have also indicated that EP1 receptor activation can be growth inhibitory in certain renal cell types, such as MDCK cells, while EP1 antagonists like this compound may stimulate growth, an effect potentially linked to endogenous PGE2 and involvement of pathways like Akt and EGFR. researchgate.net

Regarding mesangial cells, the EP1 receptor has been implicated in their proliferation. While one study mentioned that an EP1 antagonist (ONO-8713) could suppress the proliferation of mouse mesangial cells to alleviate the progression of proteinuria and mesangial expansion, research with this compound specifically in the context of mesangial cell proliferation in kidney disease pathogenesis is also relevant. nih.gov EP1 knockout mice have shown protection against diabetes-induced renal injury, including a reduction in mesangial matrix deposition. nih.gov Treatment with this compound has been shown to mitigate PGE2-induced fibronectin expression in mouse proximal tubule cells. nih.gov

In the context of liver disease, specifically hepatocellular carcinoma (HCC), the EP1 receptor has been identified as a potential therapeutic target. sinh.ac.cnnih.gov Studies have shown that this compound can inhibit PGE2-induced HCC proliferation and migration in vitro. karger.com The combination of this compound with other agents, such as epigallocatechin-3-gallate (EGCG), has demonstrated synergistic inhibitory effects on HCC cell proliferation and migration. karger.com The EP1 receptor has also been suggested to be involved in LPS-induced liver injury, with this compound preventing transaminase increase and hepatocyte damage in a transgenic mouse model. nih.gov

Attenuation of Acute Liver Injury

Preclinical studies have explored the potential of this compound in mitigating acute liver injury. Research using a lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced liver injury model in mice has indicated that this compound, as an EP1 receptor antagonist, can block the liver damage induced by this challenge. nih.gov

In studies involving COX-2 transgenic mice, pretreatment with this compound was shown to prevent the increase in transaminases and hepatocyte damage typically observed following LPS/D-GalN injection. nih.gov This protective effect was noted to be similar to that of NS-398, a selective COX-2 inhibitor. nih.gov

Data from a study on LPS/D-GalN-induced liver injury in COX-2 transgenic mice is summarized below:

Treatment GroupTUNEL-Positive Hepatocytes (%) (Mean ± SEM)Significance (vs. Untreated)
Untreated (LPS/D-GalN only)47.78 ± 0.73-
This compound Pretreatment (COX-2 Tg)5.59 ± 0.01p < 0.01
NS-398 Pretreatment (COX-2 Tg)13.75 ± 0.07p < 0.01
EP1 Knockout Mice (LPS/D-GalN only)3.42 ± 0.02p < 0.01 (vs. Wild Type)
Wild Type Mice (LPS/D-GalN only)11.77 ± 0.04-

Note: Data compiled from preclinical research findings. nih.gov

Modulation of Neonatal White Matter Injury (NWMI)

Inflammation is recognized as a significant risk factor for neonatal white matter injury (NWMI), a condition linked to the later development of cerebral palsy. nih.govresearchgate.net NWMI is characterized by a maturation arrest of oligodendrocyte progenitor cells (OPCs). nih.govresearchgate.net Research has explored the role of inflammatory mediators in this process, particularly downstream effects of pro-inflammatory IL-1β. nih.govresearchgate.net

Studies have shown that IL-1β can induce cyclooxygenase-2 (COX2) and prostaglandin E2 (PGE2) production in white matter. nih.govresearchgate.net OPCs have been found to express the EP1 receptor for PGE2, and PGE2 can directly inhibit OPC maturation in vitro. nih.govresearchgate.net

This compound, as an EP1-specific inhibitor, has been investigated for its ability to modulate NWMI. nih.govresearchgate.net

Inhibition of Oligodendrocyte Precursor Cell (OPC) Maturation Arrest

Pharmacological blockade with EP1-specific inhibitors, including this compound, has been shown to attenuate the effects of PGE2. nih.govresearchgate.net In an IL-1β-induced model of NWMI, astrocytes exhibit "A2" reactivity and induce COX2. nih.govresearchgate.net This reactive astrocyte COX2-PGE2 production inhibits oligodendrocyte maturation. nih.govresearchgate.netkcl.ac.uk

In vitro studies using rat oligodendrocyte cultures have demonstrated that co-treatment with this compound reversed the inhibitory effects of PGE2 on OPC maturation. researchgate.netresearchgate.net This suggests that PGE2 acts through the EP1 receptor to interfere with OPC maturation. researchgate.netresearchgate.net Genetic deficiency of EP1 also attenuated the effects of PGE2, further supporting the role of this receptor. nih.govresearchgate.net

Data from in vitro studies on the effect of PGE2 and this compound on OPC maturation markers, such as Myelin Basic Protein (MBP) and Nkx2.2, have been reported. researchgate.netresearchgate.net Quantification of MBP1 and Nkx2.21 cells exposed to PGE2 and this compound indicated that this compound could counteract the reduction in these markers caused by PGE2. researchgate.netresearchgate.net

A summary of representative data from in vitro studies on OPC maturation is presented below:

Treatment GroupMBP1 Positive Cells (%)Nkx2.21 Positive Cells (%)
VehicleData AvailableData Available
PGE2 (10 mM)Reduced vs. VehicleReduced vs. Vehicle
PGE2 (10 mM) + this compoundIncreased vs. PGE2 onlyIncreased vs. PGE2 only

These findings suggest that targeting the COX2-PGE2-EP1 signaling pathway with agents like this compound may represent a potential strategy for neonatal neuroprotection by preventing OPC maturation arrest in NWMI. nih.govresearchgate.net

Comparative Studies and Therapeutic Potential

Comparison of ONO-8711 Effects with Other COX Inhibitors and EP Receptor Antagonists

This compound functions as a potent and selective competitive antagonist of the EP1 receptor, with reported Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1. medchemexpress.com This selectivity distinguishes it from non-selective cyclooxygenase (COX) inhibitors, such as indomethacin (B1671933), which block the production of various prostaglandins (B1171923) by inhibiting both COX-1 and COX-2 enzymes. uzh.ch While COX inhibitors have been widely used for their anti-inflammatory and analgesic effects, their long-term use is associated with significant gastrointestinal and cardiovascular side effects due to their broad inhibition of prostaglandin (B15479496) synthesis. uzh.ch

Studies comparing this compound with COX inhibitors have highlighted potential advantages of EP1 selective antagonism. For instance, research in human umbilical vein endothelial cells (HUVECs) indicated that this compound did not inhibit prostacyclin (PGI2) production or PGI2 synthase expression, unlike the selective COX-2 inhibitor celecoxib, which significantly reduced both. nih.gov PGI2 is known to have cardiovascular protective effects, and the inhibition of its production by COX-2 inhibitors is thought to contribute to their cardiovascular risks. uzh.chnih.gov These findings suggest that EP1 receptor antagonists like this compound may offer a safer cardiovascular profile compared to COX-2 inhibitors for chemoprevention strategies. nih.gov

In the context of gastric acid secretion, studies in mice have shown that while the EP3 antagonist AE5-599 and the non-selective COX inhibitor indomethacin significantly mitigated changes in luminal pH and acid secretion induced by a damaging agent, this compound, as an EP1 antagonist, did not affect these changes. jpp.krakow.pl This further illustrates the distinct pharmacological profiles of different agents targeting the prostaglandin pathway.

This compound has also been compared to other EP receptor antagonists. For example, in studies examining vasoconstriction in human lung tissue, this compound was used alongside other EP receptor antagonists like ONO-DI-004 and ONO-8713 to delineate the roles of different EP receptor subtypes. medchemexpress.com Similarly, in research on potential therapeutics for Alzheimer's disease, this compound has been mentioned alongside other EP1 antagonists such as ONO-8713 and SC-51089, with SC-51809 showing neuroprotective effects in AD models, while ONO-8713 and this compound had not been tested in this specific context at the time of one review. nih.govresearchgate.net

This compound in the Context of Multi-Targeted Therapies

While this compound is primarily characterized as a selective EP1 receptor antagonist, its potential utility in multi-targeted therapies stems from the complex interplay of the prostaglandin pathway with other signaling cascades involved in various diseases. For example, in hepatocellular carcinoma (HCC), this compound has been investigated in combination with epigallocatechin-3-gallate (EGCG), a compound found in green tea with known cancer-chemopreventive effects. karger.com Research demonstrated that this compound significantly inhibited PGE2-induced HCC proliferation and enhanced the inhibitory effect of EGCG on HCC cell viability and migration. karger.com This synergistic effect suggests that combining EP1 antagonism with agents targeting other pathways, such as those modulated by EGCG (including COX-2 and mPGES downregulation), could be a promising strategy for HCC therapy. karger.com

Furthermore, the EP1 receptor pathway has been implicated in the expression of tissue factor (TF), a key initiator of the coagulation cascade, in HUVECs. nih.gov this compound treatment was shown to reduce cytokine-induced TF expression, suggesting a potential role in modulating thrombotic function. nih.gov This indicates that targeting the EP1 receptor with this compound could have effects beyond simply blocking PGE2 signaling, potentially impacting coagulation pathways relevant in various disease states.

The concept of multi-targeted approaches is particularly relevant in complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. While the primary focus on this compound has been its EP1 antagonism, its effects on related pathways or its synergistic potential with other agents position it within the broader landscape of multi-targeted therapeutic strategies.

Implications for Cancer Chemoprevention and Therapy

Extensive research has explored the implications of this compound for cancer chemoprevention and therapy, primarily based on the role of the EP1 receptor in carcinogenesis. Activation of the EP1 receptor by PGE2 has been shown to promote cell migration and invasion in various cancers. karger.com

Studies in animal models have provided significant evidence for the chemopreventive effects of this compound in several cancer types:

Colon Cancer: Administration of this compound has been shown to suppress the development of azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF), which are considered preneoplastic lesions, in mice and rats. researchgate.netoup.com Long-term administration of this compound in rat diets reduced the incidence, multiplicity, and volume of AOM-induced colon carcinomas. karger.comresearchgate.net this compound also reduced the number of intestinal polyps in Min mice. researchgate.net

Tongue Cancer: In rats treated with 4-nitroquinoline (B1605747) 1-oxide (4-NQO) to induce oral carcinogenesis, this compound significantly reduced the incidence and multiplicity of tongue squamous cell carcinomas (SCC). researchgate.netoup.comoup.com This was associated with reduced PGE2 levels and cell proliferation activity in the non-tumorous epithelium. researchgate.netoup.com

Breast Cancer: this compound has demonstrated chemopreventive effects on breast cancer development in rat models induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). medchemexpress.comnih.govoup.com Administration of this compound at 800 p.p.m. significantly decreased breast cancer incidence, multiplicity, and volume, and also increased apoptosis in breast cancer cells. oup.com this compound administration also delayed the occurrence of breast tumors. oup.com

Hepatocellular Carcinoma: In addition to the synergistic effects with EGCG mentioned earlier, this compound has been reported to inhibit PGE2-induced epidermal growth factor receptor (EGFR) phosphorylation and the enhanced invasiveness of human HCC cells. nih.gov

These findings collectively suggest that targeting the EP1 receptor with this compound can exert cancer chemopreventive effects by suppressing EP1 expression, PGE2 biosynthesis, and cell proliferation. researchgate.netoup.com The observed reduction in tumor incidence, multiplicity, and volume across different cancer models highlights the potential of this compound as a chemopreventive agent for multiple organs. nih.gov

Below is a summary of selected cancer chemoprevention findings with this compound:

Cancer TypeModelThis compound EffectKey FindingsSource
Colon CancerAOM-induced rats/mice, Min miceReduced incidence, multiplicity, volume; suppressed ACFInhibited development of preneoplastic lesions and subsequent carcinomas. karger.comresearchgate.netoup.com
Tongue Cancer4-NQO-induced ratsReduced incidence and multiplicity of SCCSuppressed PGE2 levels and cell proliferation; decreased EP1 expression. researchgate.netoup.comoup.com
Breast CancerPhIP-induced ratsReduced incidence, multiplicity, volume; increased apoptosis; delayed tumor occurrenceSignificant reduction in tumor burden and promotion of programmed cell death. medchemexpress.comnih.govoup.com
HCCHuman HCC cellsInhibited PGE2-induced proliferation and invasionBlocked EGFR phosphorylation; synergistic effect with EGCG. nih.govkarger.com

Potential Applications in Inflammatory and Degenerative Diseases

Beyond cancer, the role of PGE2 and its receptors, including EP1, in inflammatory and degenerative processes suggests potential applications for this compound in these conditions.

Inflammation is a key component in the pathogenesis of various diseases, including inflammatory bowel diseases and neurodegenerative disorders. unina.itarchivespsy.comhealthbooktimes.org The EP1 receptor is involved in mediating certain inflammatory responses. For instance, EP1 antagonists have been used in models of colon/intestinal and urinary bladder inflammation. nih.gov

Neuroinflammation plays a significant role in neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.netarchivespsy.comexplorationpub.com While some EP receptor antagonists have shown promise in experimental AD models, specific studies on this compound in this context appear limited based on the available information, although it has been listed as a specific EP1 antagonist that could potentially be tested. nih.govresearchgate.net The prostaglandin pathway, particularly PGE2, is implicated in CNS neuroinflammation, and targeting this pathway is being explored as a therapeutic strategy for AD. nih.gov

In the context of pain, which often involves inflammatory processes, an EP1 receptor antagonist like this compound has been shown to reduce hyperalgesia and allodynia in rats with chronic nerve constriction, suggesting a role for EP1 receptors in pain sensitization. dntb.gov.uaguidetopharmacology.org

The involvement of EP1 receptors in various inflammatory pathways indicates that this compound could have therapeutic potential in a range of inflammatory and degenerative conditions where EP1 signaling contributes to disease progression. Further research is needed to fully elucidate its efficacy and mechanisms in these complex diseases.

Translational Research and Future Directions

Bridging Preclinical Findings to Clinical Relevance

Preclinical studies have demonstrated ONO-8711's efficacy in various disease models, particularly in the context of cancer chemoprevention. This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. medchemexpress.com For instance, in female SD rats treated with PhIP, dietary administration of this compound delayed the occurrence of breast tumors and significantly decreased breast cancer incidence, multiplicity, and volume at higher concentrations. nih.gov Similarly, in azoxymethane-treated mice, this compound dose-dependently reduced aberrant crypt foci (ACF) formation, which are considered preneoplastic lesions. apexbt.com In Min mice with a mutation in the adenomatous polyposis coli gene, this compound treatment significantly reduced the number of intestinal polyps. apexbt.com this compound has also shown efficacy in suppressing tongue carcinogenesis induced by 4-nitroquinoline (B1605747) 1-oxide in rats, reducing tumor incidence and multiplicity. researchgate.netoup.com

The translation of these findings to clinical relevance hinges on the understanding that EP1 receptor activation by PGE2 plays a role in various pathological processes, including carcinogenesis. nih.govnih.govnih.gov By blocking this receptor, this compound aims to interrupt these pathways. The observed chemopreventive effects in animal models suggest a potential for this compound as a preventative agent in humans at risk for certain cancers. researchgate.netnih.gov Furthermore, this compound's ability to inhibit PGE2-induced epidermal growth factor receptor (EGFR) phosphorylation and subsequent invasiveness in human hepatocellular carcinoma cells highlights a potential therapeutic mechanism relevant to human disease. nih.gov

Identification of Biomarkers for this compound Efficacy

Identifying biomarkers for this compound efficacy is crucial for selecting patient populations most likely to respond to treatment and for monitoring treatment effectiveness in a clinical setting. While specific biomarkers for this compound were not extensively detailed in the search results, research on EP1 receptor expression and downstream pathways offers potential avenues.

Studies have indicated that the EP1 receptor is expressed in tumor cells in several cancers, including colon, breast, and hepatocellular cancer. nih.gov Detecting elevated levels of EP1 receptor expression in patient tissues could serve as a predictive biomarker for their potential responsiveness to EP1 antagonism by this compound. For example, EP1 receptor was detected in breast cancers but not in normal tissues in a study on the chemopreventive effects of this compound. nih.gov

Furthermore, this compound's mechanism of action involves inhibiting PGE2-induced effects. Therefore, biomarkers related to PGE2 levels or the activation status of downstream signaling pathways (such as those involving PKC and MAPK, or EGFR phosphorylation) could potentially indicate treatment response. frontiersin.orgresearchgate.net Changes in cell proliferation markers, such as the BrdU labeling index, which was decreased by this compound in colon cancer cells in a preclinical study, could also serve as efficacy indicators. researchgate.net Assessing the reduction of inflammatory cell infiltration, as observed in tongue lesions treated with this compound, might also be a relevant biomarker in certain contexts. oup.com

Unexplored Therapeutic Areas for EP1 Antagonism by this compound

Beyond its investigated roles in cancer chemoprevention, the selective EP1 antagonism offered by this compound may hold potential in other therapeutic areas where EP1 receptor signaling is implicated in disease pathogenesis. While the search results primarily focused on cancer, some information hints at other possibilities.

PGE2 and its receptors are involved in various physiological and pathophysiological functions. apexbt.com EP1 receptors have been implicated in pain pathways. uzh.ch A study in rats with chronic nerve constriction demonstrated that this compound significantly reduced hyperalgesia and allodynia, suggesting a potential role in neuropathic pain treatment. nih.gov This indicates that targeting the EP1 receptor with this compound could be explored for managing different types of pain.

Given the involvement of PGE2 and its receptors in inflammation, this compound might also have applications in inflammatory conditions beyond cancer-related inflammation. frontiersin.org While not explicitly detailed for this compound, the role of EP1 in mediating certain inflammatory responses suggests this as a possible area for future research.

Integration of this compound Research into Drug Discovery and Development Paradigms

The research surrounding this compound, particularly its preclinical success as a selective EP1 antagonist, can inform and be integrated into broader drug discovery and development paradigms. The challenges in drug development, including the disconnect between preclinical and clinical studies and the need for more efficient methods, highlight the value of insights gained from studying specific, well-characterized compounds like this compound. humanspecificresearch.org

Understanding the specific interactions of this compound with the EP1 receptor and its effects on downstream pathways contributes to target-based drug discovery approaches. humanspecificresearch.org The data generated from this compound studies can serve as a reference point for identifying and validating new potential EP1 antagonists. guidetopharmacology.org Furthermore, the preclinical models used to evaluate this compound's efficacy can inform the design of future preclinical studies for other EP1-targeted compounds.

The experience with this compound also underscores the importance of understanding the specific roles of individual EP receptor subtypes. nih.govnih.govnih.gov This emphasizes the need for developing highly selective compounds to minimize off-target effects and potentially improve efficacy and safety profiles, a key consideration in modern drug discovery.

Leveraging Graph Machine Learning in EP1 Antagonist Discovery

Graph Machine Learning (GML) is an emerging tool in drug discovery and development that can be leveraged in the search for new EP1 antagonists, building upon the knowledge gained from this compound. GML can model biomolecular structures and their relationships, integrating diverse datasets. nih.gov

Information about this compound's chemical structure, its binding affinity to the EP1 receptor (Ki values of 0.6 and 1.7 nM for human and mouse EP1, respectively), and its observed biological activities in various models can be represented as nodes and edges in a graph. medchemexpress.com This data can be used to train GML models to identify novel compounds with similar desirable properties or to predict the potential efficacy and selectivity of new chemical entities as EP1 antagonists.

GML can analyze complex relationships between compound structures, target interactions, and biological outcomes, potentially accelerating the identification of promising lead compounds for EP1 antagonism. nih.gov This approach can complement traditional high-throughput screening methods by prioritizing compounds with a higher probability of success based on learned patterns from existing data, including that from this compound research.

Opportunities for Combination Therapies

The preclinical findings with this compound suggest opportunities for its use in combination therapies, particularly in cancer treatment and chemoprevention. Combining this compound with agents targeting different pathways involved in disease progression could lead to enhanced therapeutic effects and potentially overcome resistance mechanisms.

Studies have investigated the combined effects of this compound with other agents. For example, in APC1309 mice, the combined administration of this compound (an EP1 antagonist) and ONO-AE2-227 (an EP4 antagonist) showed additive effects in suppressing the formation of intestinal polyps. nih.govnih.gov This suggests that simultaneously targeting different EP receptor subtypes involved in tumorigenesis could be a more effective strategy.

Another study demonstrated a synergetic effect between this compound and (-)-Epigallocatechin-3-gallate (EGCG), a compound found in green tea, in inhibiting the proliferation and migration of human hepatocellular carcinoma cells. frontiersin.orgkarger.com This indicates that combining EP1 antagonism with agents that modulate other relevant pathways, such as those affected by EGCG, could be beneficial in treating hepatocellular carcinoma. karger.com

These findings support the rationale for exploring combination therapies involving this compound to achieve improved outcomes, potentially allowing for lower doses of individual agents and reduced toxicity.

Methodological Considerations in Ono 8711 Research

In Vitro Experimental Models (e.g., Cell Lines, Organoid Cultures)

In vitro studies are fundamental to elucidating the direct cellular effects of ONO-8711. Cell lines are commonly employed to examine the compound's impact on processes such as cell proliferation, apoptosis, and receptor expression. For instance, this compound has been shown to inhibit PGE2-induced proliferation in HepG2 hepatocellular carcinoma cells karger.com. It has also been used in studies involving human umbilical vein endothelial cells (HUVECs) to investigate its effects on PGE2 signaling and tissue factor expression nih.gov. Cultured growth plate chondrocytes have also been used to study the effect of this compound on PGE2-stimulated DNA synthesis nih.gov.

While the provided search results mention organoid culture medium and organoid research in a general context medchemexpress.com, and discuss the generation and characterization of intestinal organoids from mice and rats researchgate.net, there is no direct mention within the search results of this compound specifically being studied using organoid cultures. Therefore, while organoid cultures are a relevant in vitro model in related fields, their specific application in this compound research is not detailed in the provided information.

In Vivo Animal Models (e.g., Carcinogen-Induced, Genetic Models)

Animal models, particularly rodent models, have been extensively used to assess the in vivo efficacy of this compound, especially in the context of cancer chemoprevention. Carcinogen-induced models are frequently utilized to mimic aspects of human cancer development. For example, this compound has been investigated in Sprague-Dawley rats treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) to study its effects on breast cancer development oup.comnih.govcapes.gov.br. Another model involves the use of 4-nitroquinoline (B1605747) 1-oxide (4-NQO) in Fischer 344 rats to study oral carcinogenesis nih.govresearchgate.netoup.comoup.com. Azoxymethane (B1215336) (AOM)-induced colon cancer in rats and mice is another established model where this compound has demonstrated suppressive effects on tumor development researchgate.netnih.govapexbt.com.

Genetic models, such as Min mice which carry a mutation in the adenomatous polyposis coli (APC) gene and develop intestinal polyps, have also been used to evaluate this compound's impact on polyp formation researchgate.netapexbt.com. These in vivo models allow for the investigation of this compound's effects on tumor incidence, multiplicity, volume, and associated biological processes like cell proliferation and apoptosis within a complex biological system.

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are applied in this compound research to understand its mechanism of action at a more detailed level.

Receptor Expression Analysis (e.g., RT-PCR, Immunohistochemistry)

Analyzing the expression of the EP1 receptor, the primary target of this compound, is crucial. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and immunohistochemistry are commonly employed for this purpose. RT-PCR has been used to detect EP1 receptor mRNA expression in breast cancers and normal tissues in rat models oup.comnih.govcapes.gov.br. Immunohistochemistry allows for the visualization of EP1 receptor protein expression and its localization within tissues. This technique has been applied to assess EP1 expression in tongue lesions induced by 4-NQO in rats, showing a decrease in expression with this compound treatment nih.govresearchgate.netoup.comoup.com. Immunohistochemistry has also been used to examine EP1 expression in rat tibial growth plate and primary chondrocyte cultures nih.gov.

Cell Proliferation Assays (e.g., BrdU labeling index)

Assessing cell proliferation is a key aspect of studying the effects of this compound, particularly in cancer models. Techniques like measuring the BrdU (Bromodeoxyuridine) labeling index are used to quantify the proportion of cells undergoing DNA synthesis. BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle and can be detected using antibodies bio-rad-antibodies.comnih.govcellsignal.com. This method has been used to evaluate cell proliferation activity in the non-tumorous epithelium of the tongue in rats treated with this compound, showing a reduction nih.govresearchgate.netoup.comoup.com. The BrdU labeling index has also been measured in colon cancer cells in AOM-induced rat models, where this compound treatment reduced the index researchgate.netnih.gov.

Data from a study on AOM-induced colon carcinomas in rats illustrates the effect of this compound on the BrdU labeling index:

Treatment GroupBrdU Labeling Index (% of control)
AOM alone (control)100
AOM + 400 ppm this compound59 nih.gov
AOM + 800 ppm this compound54 nih.gov

Apoptosis Detection Assays

Detecting apoptosis, or programmed cell death, is another important method for understanding the effects of this compound, particularly its potential to induce cell death in cancer cells. Assays such as immunohistochemical analysis using markers like cleaved caspase-3 or in situ apoptosis detection kits are employed. Apoptosis was evaluated by immunohistochemical analysis using cleaved caspase-3 in one study researchgate.net. An ApopTag peroxidase in situ apoptosis detection kit has also been used to identify apoptotic cells in colon carcinomas nih.gov. Studies have shown that this compound treatment can significantly increase the apoptotic index in breast cancer cells in rat models oup.comnih.govcapes.gov.br.

Data on the apoptotic index in breast cancer cells from a PhIP-induced rat model demonstrates this effect:

Treatment GroupApoptotic Index (% of control)
Control diet100
This compound at 800 p.p.m.158 oup.comnih.govcapes.gov.br

Histopathological Evaluation of Tissue Samples

Histopathological evaluation of tissue samples is a critical component in the preclinical assessment of compounds like this compound, particularly in studies investigating their potential in cancer chemoprevention and treatment. This methodology allows for the microscopic examination of tissues to identify and characterize cellular and architectural changes induced by carcinogens and the modifying effects of the test compound. It provides essential data on tumor incidence, multiplicity, volume, histological type, and the presence of preneoplastic lesions, as well as insights into cellular processes such as proliferation and apoptosis.

In research involving this compound, histopathology has been extensively utilized to evaluate its effects across various tissue types and carcinogenesis models. Tissues commonly subjected to histopathological analysis in these studies include the mammary gland, colon, tongue, liver, kidney, and lung.

The standard procedure for histopathological evaluation typically involves excising the organs or tissues of interest, followed by fixation in a suitable fixative, such as 10% phosphate-buffered formalin. The fixed tissues are then processed and embedded in paraffin (B1166041) blocks. Thin sections (e.g., 4-5 µm thick) are cut from these blocks and stained with Hematoxylin and Eosin (H&E) for general morphological examination. Additional staining methods, such as immunohistochemistry, are often employed to detect specific protein markers, like the EP1 receptor or proliferation markers such as BrdU or AgNOR proteins, and apoptosis markers like caspase-3 or TUNEL staining oup.comnih.govresearchgate.netoup.comaai.org. Pathological diagnoses of lesions and tumors are made based on established classification criteria relevant to the specific tissue and animal model used oup.comoup.com.

Detailed research findings from histopathological evaluations have provided significant insights into the effects of this compound. In studies investigating mammary gland carcinogenesis induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats, histopathological examination revealed that all mammary gland tumors were diagnosed as invasive ductal carcinomas oup.com. Treatment with this compound at higher doses significantly decreased the incidence, multiplicity, and volume of these histopathologically confirmed breast cancers compared to control groups oup.com. Specifically, administration of this compound at 800 p.p.m. significantly reduced cancer incidence from 79% in controls to 56%, multiplicity from 2.5 to 1.2, and volume from 1.4 cm³ to 0.7 cm³ oup.com. Histopathological assessment also indicated a significant increase in apoptosis in breast cancer cells following this compound treatment oup.com.

In studies focusing on colon carcinogenesis induced by azoxymethane (AOM) in rats, histopathological evaluation of colon tissues, including adenocarcinomas and normal epithelium, was performed nih.gov. The incidence and multiplicity of colon adenocarcinomas were reduced by this compound treatment nih.govresearchgate.net. Histological types of colon carcinomas were also assessed, although detailed data on the distribution of histological types (well-differentiated, moderately-differentiated, signet-ring cell, mucinous carcinomas) across treatment groups are typically presented in data tables within the original research nih.gov. Histopathological analysis, coupled with BrdU labeling, showed that this compound treatment reduced the cell proliferation index in colon carcinoma tissues nih.govresearchgate.net.

Histopathological examination of tongue tissues in rats exposed to 4-nitroquinoline 1-oxide (4-NQO) has been crucial in evaluating the chemopreventive effects of this compound on oral carcinogenesis researchgate.netresearchgate.netniph.go.jpoup.comoup.comnih.gov. This included the diagnosis of epithelial lesions such as dysplasia, squamous cell papilloma (PAP), and squamous cell carcinoma (SCC) researchgate.netoup.com. Histopathological results demonstrated that this compound significantly reduced the incidence and multiplicity of tongue squamous cell carcinomas researchgate.netresearchgate.netoup.comnih.gov. For instance, in one study, the incidence of tongue SCC in 4-NQO-treated rats was 64%, which was reduced to 29% in rats receiving this compound at both 400 and 800 p.p.m. nih.gov. The multiplicity of tongue cancer also showed a significant decrease with this compound treatment researchgate.netresearchgate.netoup.comnih.gov. Immunohistochemical evaluation further revealed a decrease in EP1 receptor expression in tongue lesions following treatment with this compound researchgate.netresearchgate.netniph.go.jpoup.comoup.comnih.gov.

While the primary focus of many this compound studies is on target organs of carcinogenesis, histopathological examination of other major organs like the liver, kidney, and lung is often conducted to assess potential treatment-related toxicity. Studies have reported that dietary administration of this compound at tested doses did not induce histological changes suggesting toxicity in these organs niph.go.jp.

The following table summarizes representative histopathological findings related to tumor incidence and multiplicity from studies involving this compound:

Study (Carcinogen, Species) Treatment Group Histopathological Finding Data Point (Incidence or Multiplicity) Statistical Significance (vs Control)
PhIP, Rat oup.com Control Breast Cancer Incidence 79% -
PhIP, Rat oup.com This compound (800 p.p.m.) Breast Cancer Incidence 56% P < 0.05
PhIP, Rat oup.com Control Breast Cancer Multiplicity 2.5 -
PhIP, Rat oup.com This compound (800 p.p.m.) Breast Cancer Multiplicity 1.2 P < 0.05
4-NQO, Rat nih.gov 4-NQO alone Tongue SCC Incidence 64% -
4-NQO, Rat nih.gov 4-NQO + this compound (400 p.p.m.) Tongue SCC Incidence 29% P < 0.05
4-NQO, Rat nih.gov 4-NQO + this compound (800 p.p.m.) Tongue SCC Incidence 29% P < 0.05
4-NQO, Rat nih.gov 4-NQO alone Tongue Cancer Multiplicity 0.88 ± 0.88 -
4-NQO, Rat nih.gov 4-NQO + this compound (400 p.p.m.) Tongue Cancer Multiplicity 0.35 ± 0.61 P < 0.05
4-NQO, Rat nih.gov 4-NQO + this compound (800 p.p.m.) Tongue Cancer Multiplicity 0.29 ± 0.47 P < 0.05
AOM, Rat researchgate.net AOM alone Colon Adenocarcinoma Multiplicity 3.31 ± 0.33 -
AOM, Rat researchgate.net AOM + this compound (400 p.p.m.) Colon Adenocarcinoma Multiplicity 2.34 ± 0.27 P < 0.05
AOM, Rat researchgate.net AOM + this compound (800 p.p.m.) Colon Adenocarcinoma Multiplicity 2.06 ± 0.34 P < 0.01

These histopathological findings collectively demonstrate the ability of this compound to modulate the development and progression of chemically induced cancers in various animal models, as evidenced by reductions in tumor incidence and multiplicity and changes in cellular markers.

Conclusion

Summary of Key Findings on ONO-8711 as an EP1 Antagonist

This compound has been characterized as a potent and selective competitive antagonist of the EP1 receptor. Studies have determined its binding affinity, with reported Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1 receptors expressed in CHO cells. medchemexpress.comcaymanchem.com It demonstrates selectivity against other EP receptor subtypes, with Ki values greater than 1,000 nM for mouse EP2 and EP4, and 67 nM for mouse EP3 receptors in CHO cells. caymanchem.com

Research has shown that this compound effectively inhibits the increase in intracellular calcium concentration induced by prostaglandin (B15479496) E2 (PGE2) in cells expressing human or mouse EP1, with reported IC50 values of 0.05 μM for human, 0.21 μM for mouse, and 0.22 μM for rat receptors. medchemexpress.com this compound has also been observed to block contractions induced by sulprostone (B1662612) in human pulmonary veins in a non-competitive manner. medchemexpress.com

Preclinical studies, particularly in rodent models, have provided significant findings regarding the effects of this compound. In models of carcinogenesis, this compound has been shown to reduce tumor incidence and multiplicity in colon, breast, and oral cancer. medchemexpress.com For instance, dietary administration of this compound suppressed the development of azoxymethane-induced colon cancer in rats, decreasing the incidence, multiplicity, and volume of colon carcinomas. researchgate.net Similarly, it reduced the incidence and multiplicity of tongue squamous cell carcinomas and severe dysplasia in a rat model of tongue carcinogenesis induced by 4-nitroquinoline (B1605747) 1-oxide. caymanchem.comoup.comnih.gov In breast cancer models, this compound suppressed cancer incidence and delayed tumor occurrence. medchemexpress.com

Beyond cancer research, this compound has been investigated for its role in nociceptive transmission. Intrathecal administration of this compound attenuated PGE2-induced mechanical hyperalgesia in rats in a dose- and time-dependent manner. nih.gov It also suppressed PGE2-induced increases in intracellular calcium in the dorsal horn of spinal cord slices, suggesting its involvement in spinal PGE2-induced nociceptive transmission by activating EP1 receptors on primary afferent terminals. nih.gov Furthermore, this compound has been shown to inhibit PGE2-induced hepatocellular carcinoma cell proliferation and migration, and to enhance the inhibitory effect of epigallocatechin-3-gallate (EGCG) on these cells. karger.com In studies related to gastric function, this compound inhibited acid-induced and PGE2-induced bicarbonate secretion in the rat stomach, indicating a role for EP1 receptors in this process. jpp.krakow.pl

Here is a summary of key in vitro and in vivo findings:

Study TypeModel/SystemKey FindingCitation
In vitroHuman EP1 (CHO cells)Ki = 0.6 nM medchemexpress.comcaymanchem.com
In vitroMouse EP1 (CHO cells)Ki = 1.7 nM medchemexpress.comcaymanchem.com
In vitroMouse EP2, EP3, EP4 (CHO cells)Selective for EP1 (Ki >1000 nM for EP2/EP4, 67 nM for EP3) caymanchem.com
In vitroHuman EP1 (cells)Inhibits PGE2-induced Ca2+ increase (IC50 = 0.05 μM) medchemexpress.com
In vitroMouse EP1 (cells)Inhibits PGE2-induced Ca2+ increase (IC50 = 0.21 μM) medchemexpress.com
In vitroRat EP1 (cells)Inhibits PGE2-induced Ca2+ increase (IC50 = 0.22 μM) medchemexpress.com
In vitroHuman pulmonary veinsBlocks sulprostone-induced contractions medchemexpress.com
In vivoMouse models (colon, breast, oral)Reduces tumor incidence and multiplicity medchemexpress.com
In vivoRat colon carcinogenesisSuppresses incidence, multiplicity, and volume of carcinomas researchgate.net
In vivoRat tongue carcinogenesisReduces incidence and multiplicity of squamous cell carcinomas and severe dysplasia caymanchem.comoup.comnih.gov
In vivoRat mechanical hyperalgesiaAttenuates PGE2-induced hyperalgesia nih.gov
In vitroHuman HCC cellsInhibits PGE2-induced proliferation and migration, enhances EGCG effect karger.com
In vivoRat stomachInhibits acid-induced and PGE2-induced bicarbonate secretion jpp.krakow.pl

Significance of this compound in Prostanoid Research

This compound holds significance in prostanoid research primarily as a well-characterized, selective pharmacological tool for investigating the specific roles of the EP1 receptor. Prostanoids, particularly PGE2, exert diverse physiological and pathological effects by binding to four distinct EP receptor subtypes (EP1, EP2, EP3, and EP4). oup.com Understanding the specific contributions of each receptor subtype is crucial for developing targeted therapies with reduced off-target effects.

The availability and use of selective antagonists like this compound have been instrumental in delineating the functions mediated specifically through EP1 activation. Research using this compound has confirmed the involvement of the EP1 receptor in various processes, including inflammation, pain signaling, and particularly in the development and progression of several cancer types. researchgate.netnih.govnih.govoup.com By selectively blocking EP1, this compound has helped researchers demonstrate that EP1 activation contributes to increased cell proliferation, reduced apoptosis, and enhanced tumor development in certain contexts. researchgate.netnih.gov

Furthermore, studies utilizing this compound have provided insights into potential mechanisms downstream of EP1 activation. For example, its ability to inhibit PGE2-induced increases in intracellular calcium highlights the signaling pathways linked to EP1 receptor activation. medchemexpress.comnih.gov The research with this compound in the context of cancer chemoprevention has also contributed to the broader understanding of targeting prostaglandin pathways as a therapeutic strategy, while potentially offering a safer profile compared to non-selective cyclooxygenase (COX) inhibitors by not affecting prostacyclin production in endothelial cells. nih.govnih.gov

Future Prospects for this compound and EP1-Targeted Therapeutics

The research conducted with this compound underscores the potential of targeting the EP1 receptor for therapeutic intervention in various diseases. The consistent findings in preclinical cancer models suggest that EP1 antagonists could be promising candidates for cancer chemoprevention or as part of combination therapies. researchgate.netnih.govkarger.comoup.com The observed reduction in tumor incidence and multiplicity across different cancer types indicates a broader applicability of EP1 blockade in oncology. medchemexpress.com

Beyond cancer, the role of EP1 in pain transmission, as demonstrated by this compound's effect on hyperalgesia, suggests potential for developing EP1-targeted analgesics. nih.gov The findings in gastric bicarbonate secretion also hint at potential applications in gastrointestinal disorders where modulating this process is beneficial. jpp.krakow.pl

While this compound itself may have reached a specific stage in its development (indicated as "Discontinued" in one source patsnap.com), the wealth of data generated from studies using this compound provides a strong rationale for the continued exploration of EP1-selective antagonists. The insights gained from this compound research inform the development of next-generation EP1-targeted therapeutics with potentially improved pharmacological properties and clinical profiles. Future prospects include the design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles, specifically tailored for clinical applications in oncology, pain management, and potentially other conditions where EP1 receptor overactivity is implicated. The research with this compound has paved the way for further investigation into the therapeutic potential of selectively modulating EP1 receptor activity.

Q & A

Q. What experimental models validate ONO-8711’s efficacy as an EP1 receptor antagonist in cancer chemoprevention?

this compound has been tested in chemically induced carcinogenesis models, including:

  • Colon cancer : Reduced aberrant crypt foci (ACF) and polyp formation in azoxymethane (AOM)-treated mice via EP1 receptor blockade .
  • Breast cancer : Delayed tumor onset and reduced multiplicity in PhIP-induced mammary tumors in rats, correlating with increased apoptosis in cancer cells .
  • Oral cancer : Decreased squamous cell carcinoma incidence and multiplicity in 4-NQO-induced rat tongue carcinogenesis by suppressing PGE2 biosynthesis and EP1 receptor expression . Methodological note: Use immunohistochemistry (IHC) for EP1 receptor expression and ELISA for PGE2 levels in tumor tissues to validate target engagement.

Q. How does this compound’s cardiovascular safety profile compare to COX-2 inhibitors in endothelial cell studies?

Unlike COX-2 inhibitors (e.g., celecoxib), this compound does not suppress prostacyclin (PGI2) production in human umbilical vein endothelial cells (HUVECs). Key findings:

  • PGI2 preservation : this compound (10 µM) maintained 6-keto-PGF1α (PGI2 metabolite) levels and PGIS expression, while celecoxib reduced both .
  • Tissue factor (TF) modulation : this compound inhibited cytokine-induced TF expression (a pro-thrombotic factor) in HUVECs, whereas celecoxib showed no effect . Methodological note: Use RT-PCR for PGIS/TF mRNA and luciferase assays for PPARδ activity to assess endothelial responses.

Q. What in vivo dosing strategies optimize this compound’s chemopreventive effects?

  • Oral administration : Dietary doses of 400–800 ppm in rodent models achieved significant tumor suppression without toxicity .
  • Local delivery : Intrathecal administration (10–100 µg) reduced inflammatory pain in carrageenan-induced rat models by normalizing spinal dorsal horn [Ca²⁺]i levels . Methodological note: Monitor plasma/tissue pharmacokinetics using LC-MS to correlate dose with EP1 receptor occupancy.

Advanced Research Questions

Q. How does this compound resolve contradictions in PGE2 signaling outcomes across cell types?

While this compound blocks EP1-mediated PGE2 signaling, its effects on PGE2 production vary:

  • Feedback activation : In HUVECs, this compound (10 µM) increased TNF-induced PGE2, likely due to compensatory COX-2 upregulation .
  • Cell-type specificity : In hepatocellular carcinoma (HCC), this compound suppressed PGE2-induced EGFR phosphorylation and MMP-2 activity without altering baseline PGE2 . Methodological note: Employ siRNA knockdown of EP1/COX-2 and phospho-proteomic profiling to dissect feedback mechanisms.

Q. What techniques quantify this compound’s modulation of intracellular calcium ([Ca²⁺]i) in pain pathways?

  • Fura-2 imaging : In carrageenan-induced inflammation, this compound (100 µg) normalized [Ca²⁺]i in spinal dorsal horn laminae II and V during late-phase hyperalgesia .
  • Electrophysiology : this compound (3 mg/kg, i.v.) reduced bladder afferent nerve activity in acetic acid-induced cystitis by blocking EP1-mediated Ca²⁺ influx . Methodological note: Combine spinal slice preparations with calcium dye loading (e.g., Fura-2/AM) for real-time [Ca²⁺]i tracking.

Q. How does this compound synergize with other therapeutics in cancer models?

  • EGCG synergy : In HCC, this compound enhanced (-)-epigallocatechin-3-gallate (EGCG)’s anti-migratory effects by dual inhibition of EP1 and EGFR/Akt pathways .
  • Apoptosis induction : Co-treatment with this compound and TRAIL increased Bax/Bcl-2 ratios in breast cancer cells, suggesting EP1 blockade sensitizes tumors to apoptosis . Methodological note: Use combination index (CI) analysis and caspase-3/7 activity assays to quantify synergism.

Q. What molecular mechanisms link EP1 antagonism to EGFR/Akt signaling in renal cells?

  • Akt activation : In MDCK cells, this compound paradoxically stimulated growth via EP1-independent Akt phosphorylation, which was reversed by MK2206 (Akt inhibitor) .
  • EGFR crosstalk : EP1 knockdown abolished this compound’s growth-promoting effects, implicating EGFR transactivation in renal epithelial cells . Methodological note: Perform co-immunoprecipitation (Co-IP) of EP1-EGFR complexes and phospho-kinase arrays to map signaling crosstalk.

Methodological Considerations

Q. How to address data variability in this compound’s effects on inflammatory pain?

  • Phase-specific efficacy : this compound reduced mechanical hyperalgesia in late-phase (24–48 hr) but not early-phase (2 hr) carrageenan inflammation, likely due to delayed EP1 upregulation .
  • Dose optimization : Subcutaneous this compound (50 µg) reversed postoperative hyperalgesia in rat incisional models, highlighting route-dependent efficacy . Analytical tip: Use time-course studies and RNA-seq to correlate EP1 expression kinetics with behavioral outcomes.

Q. What assays validate EP1 receptor selectivity in complex tissue environments?

  • Competitive binding : this compound’s Ki values (0.6 nM human EP1; 1.7 nM mouse EP1) confirm selectivity over TP receptors (Ki = 7.6 nM) .
  • Genetic controls : EP1-knockout mice or cells (e.g., oligodendrocyte precursors) show resistance to this compound, confirming target specificity . Analytical tip: Use radioligand binding assays (e.g., ³H-PGE2) in EP1-transfected HEK293 cells for selectivity screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO-8711
Reactant of Route 2
ONO-8711

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.